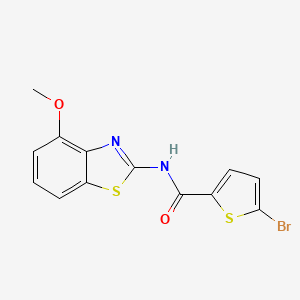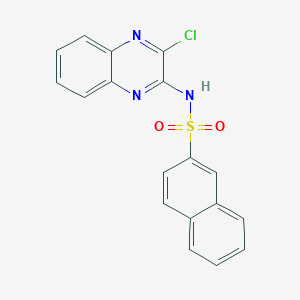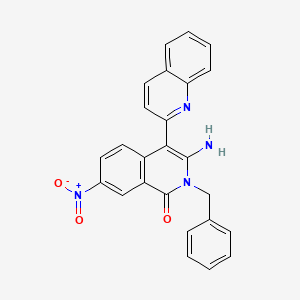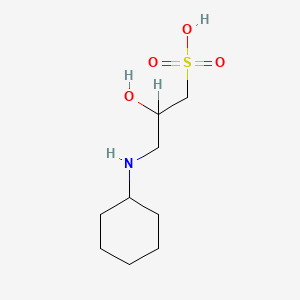![molecular formula C14H13NO5 B1225223 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate](/img/structure/B1225223.png)
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol . This compound is known for its unique structure, which includes a chromene moiety and an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate typically involves the reaction of 2-oxochromene-3-carboxylic acid with ethylamine, followed by esterification with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate
- 2-[(2-oxochromene-3-carbonyl)amino]ethyl propionate
Uniqueness
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is unique due to its specific combination of a chromene moiety and an acetate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H13NO5 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate |
InChI |
InChI=1S/C14H13NO5/c1-9(16)19-7-6-15-13(17)11-8-10-4-2-3-5-12(10)20-14(11)18/h2-5,8H,6-7H2,1H3,(H,15,17) |
Clave InChI |
UMIDGISCWOTJED-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
SMILES canónico |
CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1225141.png)

![4-(4-Methoxyanilino)-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225143.png)
![N-(4-acetamidophenyl)-2-[5-(1-piperidinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1225144.png)
![2-[(2,4-dimethoxyphenyl)methyl-methylamino]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1225147.png)
![1-(4-ethoxyphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1225152.png)
![[2-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1225155.png)

![3-[Ethyl(phenyl)sulfamoyl]-4-methylbenzoic acid (4-methyl-2-oxo-1-benzopyran-7-yl) ester](/img/structure/B1225160.png)




![3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1225165.png)
